N-[3-(1H-Imidazol-1-yl)propyl]cyclopentanamine
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Overview
Description
N-[3-(1H-Imidazol-1-yl)propyl]cyclopentanamine is a chemical compound with the molecular formula C11H19N3 It is characterized by the presence of an imidazole ring attached to a cyclopentanamine moiety via a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-Imidazol-1-yl)propyl]cyclopentanamine typically involves the reaction of 1-(3-bromopropyl)imidazole with cyclopentylamine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-Imidazol-1-yl)propyl]cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The propyl chain can undergo substitution reactions with electrophiles in the presence of a base.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran.
Substitution: Electrophiles like alkyl halides; reactions are conducted in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted propyl derivatives.
Scientific Research Applications
N-[3-(1H-Imidazol-1-yl)propyl]cyclopentanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-[3-(1H-Imidazol-1-yl)propyl]cyclopentanamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloprotein studies. Additionally, the compound can interact with enzymes and receptors, modulating their activity through binding to active sites or allosteric sites .
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminopropyl)imidazole: Similar structure but lacks the cyclopentanamine moiety.
N-(3-(1H-Imidazol-1-yl)propyl)-9H-purin-6-amine: Contains a purine ring instead of a cyclopentanamine moiety.
Uniqueness
N-[3-(1H-Imidazol-1-yl)propyl]cyclopentanamine is unique due to the presence of both an imidazole ring and a cyclopentanamine moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds .
Properties
Molecular Formula |
C11H19N3 |
---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)cyclopentanamine |
InChI |
InChI=1S/C11H19N3/c1-2-5-11(4-1)13-6-3-8-14-9-7-12-10-14/h7,9-11,13H,1-6,8H2 |
InChI Key |
ZSAGCCLDYYWYDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NCCCN2C=CN=C2 |
Origin of Product |
United States |
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